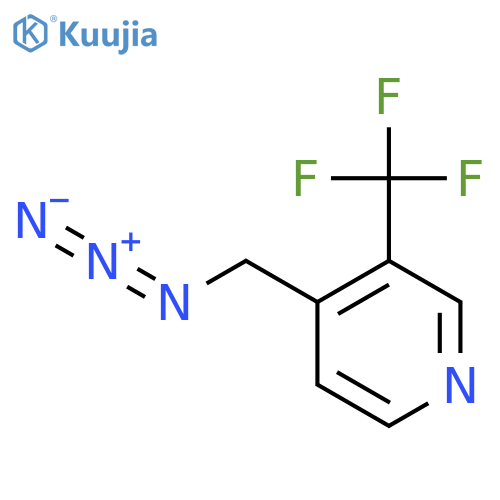Cas no 2228980-14-9 (4-(azidomethyl)-3-(trifluoromethyl)pyridine)

2228980-14-9 structure
商品名:4-(azidomethyl)-3-(trifluoromethyl)pyridine
4-(azidomethyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(azidomethyl)-3-(trifluoromethyl)pyridine
- EN300-1952873
- 2228980-14-9
-
- インチ: 1S/C7H5F3N4/c8-7(9,10)6-4-12-2-1-5(6)3-13-14-11/h1-2,4H,3H2
- InChIKey: QNPGPEAZVATCTL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=CC=1CN=[N+]=[N-])(F)F
計算された属性
- せいみつぶんしりょう: 202.04663066g/mol
- どういたいしつりょう: 202.04663066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 27.2Ų
4-(azidomethyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952873-0.25g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.25g |
$683.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-10.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1952873-1.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1952873-2.5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 2.5g |
$1454.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-0.5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.5g |
$713.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-1g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 1g |
$743.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-5.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1952873-5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 5g |
$2152.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-0.05g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.05g |
$624.0 | 2023-09-17 | ||
| Enamine | EN300-1952873-0.1g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.1g |
$653.0 | 2023-09-17 |
4-(azidomethyl)-3-(trifluoromethyl)pyridine 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
2228980-14-9 (4-(azidomethyl)-3-(trifluoromethyl)pyridine) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
